Morpholine,4-ethyl-2-phenyl-
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Overview
Description
Morpholine,4-ethyl-2-phenyl- is an organic compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. The compound Morpholine,4-ethyl-2-phenyl- is characterized by the presence of an ethyl group at the 4th position and a phenyl group at the 2nd position of the morpholine ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine,4-ethyl-2-phenyl- typically involves the reaction of 4-ethylmorpholine with phenylmagnesium bromide (a Grignard reagent). The reaction proceeds through nucleophilic addition, followed by cyclization to form the desired product. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture interference.
Industrial Production Methods
On an industrial scale, Morpholine,4-ethyl-2-phenyl- can be synthesized using a similar approach but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Morpholine,4-ethyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amine derivatives and reduced forms of the compound.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholine,4-ethyl-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine,4-ethyl-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
Morpholine,4-phenyl-: Lacks the ethyl group at the 4th position, resulting in different chemical properties.
Morpholine,4-ethyl-: Lacks the phenyl group at the 2nd position, affecting its reactivity and applications.
Piperidine derivatives: Similar in structure but with different ring systems, leading to distinct chemical behavior.
Uniqueness
Morpholine,4-ethyl-2-phenyl- is unique due to the presence of both ethyl and phenyl groups, which confer specific steric and electronic effects. These modifications enhance its reactivity and make it suitable for specialized applications in various fields.
Properties
CAS No. |
83081-04-3 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
4-ethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-2-13-8-9-14-12(10-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
RLMOVFUYZBCTKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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